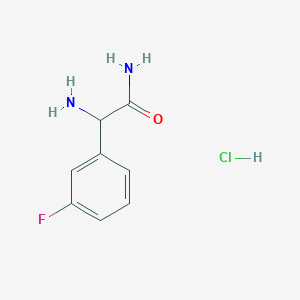

2-Amino-2-(3-fluorophenyl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(3-fluorophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O. It is a solid substance that is typically stored under inert atmosphere at room temperature

Métodos De Preparación

The synthesis of 2-Amino-2-(3-fluorophenyl)acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoroaniline with chloroacetyl chloride to form 3-fluoroacetanilide. This intermediate is then treated with ammonia to yield 2-Amino-2-(3-fluorophenyl)acetamide, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-Amino-2-(3-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-2-(3-fluorophenyl)acetamide hydrochloride is primarily utilized in the development of new therapeutic agents, especially those targeting histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression and have been implicated in various diseases, including cancer. The compound serves as a building block for synthesizing HDAC inhibitors, which have shown promising anticancer activity both in vitro and in vivo.

Case Study : A derivative synthesized from this compound demonstrated significant anticancer activity against several cancer cell lines, indicating its potential for therapeutic applications.

Research has indicated that derivatives of this compound can inhibit enzyme activity related to cancer progression. The interaction profiles suggest that modifications on the phenyl ring can significantly alter biological activity, making it a subject of interest for further research into structure-activity relationships (SARs).

Table 1: Comparison of Biological Activity of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | HDAC Inhibition | 15.72 | |

| Derivative B | Anticancer | 50.68 | |

| Derivative C | Enzyme Inhibition | 20.00 |

Pharmacological Research

The compound has been noted for its weak pressor activity, suggesting potential applications in pharmacology related to blood pressure regulation. Its ability to interact with various biological targets makes it a versatile candidate for further pharmacological studies.

Synthesis Pathways

The primary synthetic route involves:

- Reaction of 3-fluoroaniline with chloroacetyl chloride.

- Nucleophilic attack by the amine group on the carbonyl carbon.

- Formation of an intermediate followed by treatment with ammonia or equivalent to yield the final product.

This synthesis method highlights the compound's versatility as a precursor for various biologically active compounds.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(3-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-Amino-2-(3-fluorophenyl)acetamide hydrochloride can be compared with similar compounds such as:

2-Amino-2-(2-fluorophenyl)acetamide hydrochloride: This compound has a similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

2-Amino-2-(4-fluorophenyl)acetamide hydrochloride: Another similar compound with the fluorine atom in the para position, which also affects its reactivity and applications.

Actividad Biológica

2-Amino-2-(3-fluorophenyl)acetamide hydrochloride is a chemical compound with significant potential in pharmacological research, particularly as a precursor for synthesizing biologically active compounds. Its unique structure, featuring an amino group, a fluorophenyl moiety, and an acetamide functional group, allows it to participate in various biological interactions. This article explores its biological activity, synthesis, and implications in therapeutic applications.

- Molecular Formula : C9H10ClF N2O

- Molecular Weight : 204.63 g/mol

- CAS Number : 1801739-59-2

Synthesis

The synthesis of this compound typically involves the following steps:

- Nucleophilic Acyl Substitution : 3-Fluoroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine).

- Formation of Intermediate : The reaction produces 2-chloro-N-(3-fluorophenyl)acetamide.

- Final Product Formation : The intermediate is treated with ammonia or an equivalent and acidified with hydrochloric acid to yield the final product.

This compound has been noted for its weak pressor activity, indicating a slight increase in blood pressure, which could be relevant in cardiovascular research.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as a precursor for synthesizing histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by regulating gene expression involved in tumor growth and progression.

Table 1: Biological Activities of Derivatives Synthesized from this compound

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Compound A | HDAC | IC50 = 50 nM | |

| Compound B | GSK-3β | IC50 = 8 nM | |

| Compound C | ROCK-1 | IC50 = 20 nM |

Case Studies

- Histone Deacetylase Inhibition : A derivative synthesized from this compound demonstrated promising anticancer activity in vitro and in vivo, showing potential for therapeutic applications in oncology.

- Kinase Inhibition : In studies focused on GSK-3β inhibitors, derivatives of this compound exhibited competitive inhibition with IC50 values ranging from 10 to 1314 nM, indicating significant potential for treating diseases associated with this kinase .

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in cellular signaling pathways. The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression patterns that can suppress tumor growth and promote apoptosis in cancer cells.

Propiedades

IUPAC Name |

2-amino-2-(3-fluorophenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBYIUVFVRZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.